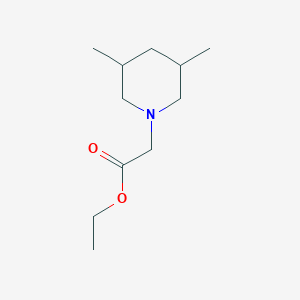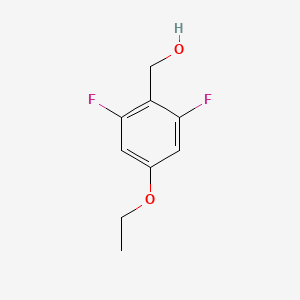
(3S,4R)-ピペリジン-3,4-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-Piperidine-3,4-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom and two hydroxyl groups at the 3rd and 4th positions. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
科学的研究の応用
(3S,4R)-Piperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
Target of Action
It’s worth noting that secondary metabolites of medicinal plants, which this compound may be a part of, can interact with single or multiple targets .
Mode of Action
Plant secondary metabolites can interact with membrane proteins such as p-glycoprotein (p-gp/mdr1), an atp-binding cassette (abc) transporter, nucleic acids (dna, rna), and induce apoptosis .
Biochemical Pathways
For instance, they can interact with membrane proteins such as P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter, nucleic acids (DNA, RNA), and induce apoptosis .
Result of Action
Secondary metabolites of medicinal plants can effectively increase the sensitivity of cancer cells to chemotherapy .
生化学分析
Biochemical Properties
(3S,4R)-Piperidine-3,4-diol is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with human ornithine aminotransferase (hOAT), a pyridoxal 5’-phosphate (PLP)-dependent enzyme. The compound acts as an inhibitor of hOAT, forming a tight-binding adduct in the enzyme’s active site . This interaction highlights the compound’s potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma.
Molecular Mechanism
At the molecular level, (3S,4R)-Piperidine-3,4-diol exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl groups and chiral centers are critical for its binding affinity and specificity. In the case of hOAT, (3S,4R)-Piperidine-3,4-diol forms an irreversible adduct in the enzyme’s active site, inhibiting its activity . This inhibition is achieved through the formation of a covalent bond between the compound and the enzyme, leading to a stable, inactive complex.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-Piperidine-3,4-diol can be achieved through various methods. One common approach involves the reduction of a suitable precursor, such as a piperidine-3,4-dione, using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of a piperidine derivative with appropriate protecting groups.
Industrial Production Methods: Industrial production of (3S,4R)-Piperidine-3,4-diol typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
化学反応の分析
Types of Reactions: (3S,4R)-Piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form piperidine derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for converting hydroxyl groups to other functional groups.
Major Products: The major products formed from these reactions include various piperidine derivatives, which can be further functionalized for specific applications in medicinal chemistry.
類似化合物との比較
(3S,4S)-Piperidine-3,4-diol: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical and biological properties.
Piperidine-3,4-dione: A precursor in the synthesis of (3S,4R)-Piperidine-3,4-diol, lacking the hydroxyl groups.
Piperidine: The parent compound, which lacks the hydroxyl groups and chiral centers.
Uniqueness: (3S,4R)-Piperidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. The presence of two hydroxyl groups in a defined spatial arrangement allows for selective interactions with target molecules, making it a valuable compound in various fields of research.
特性
IUPAC Name |
(3S,4R)-piperidine-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)












